(2Z)-5-(4-bromobenzyl)-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one

Halogen bonding Lipophilicity modulation Drug-likeness optimization

(2Z)-5-(4-Bromobenzyl)-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one (CAS 219554-82-2, molecular formula C₁₆H₁₂BrClN₂OS, molecular weight 395.7 g/mol) is a synthetic 2-imino-1,3-thiazolidin-4-one derivative featuring a saturated 4-bromobenzyl substituent at position 5 and a (Z)-configured 4-chlorophenyl imino moiety at position The compound belongs to a scaffold class extensively validated for sphingosine-1-phosphate receptor 1 (S1P₁) agonism and anticancer cytotoxicity. Its closest commercially listed structural analog is 5-(4-bromobenzyl)-2-(phenylimino)-1,3-thiazolidin-4-one (CAS 219554-76-4), which differs solely by the absence of the chlorine atom on the 2-phenylimino ring — a substitution known to modulate electronic character, target engagement, and pharmacokinetic properties across multiple thiazolidinone chemotypes.

Molecular Formula C16H12BrClN2OS
Molecular Weight 395.7 g/mol
Cat. No. B15101634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2Z)-5-(4-bromobenzyl)-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one
Molecular FormulaC16H12BrClN2OS
Molecular Weight395.7 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC2C(=O)NC(=NC3=CC=C(C=C3)Cl)S2)Br
InChIInChI=1S/C16H12BrClN2OS/c17-11-3-1-10(2-4-11)9-14-15(21)20-16(22-14)19-13-7-5-12(18)6-8-13/h1-8,14H,9H2,(H,19,20,21)
InChIKeyGIGNBLMKGFWILA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Profile: (2Z)-5-(4-Bromobenzyl)-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one (CAS 219554-82-2) — Key Physicochemical & Structural Attributes


(2Z)-5-(4-Bromobenzyl)-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one (CAS 219554-82-2, molecular formula C₁₆H₁₂BrClN₂OS, molecular weight 395.7 g/mol) is a synthetic 2-imino-1,3-thiazolidin-4-one derivative featuring a saturated 4-bromobenzyl substituent at position 5 and a (Z)-configured 4-chlorophenyl imino moiety at position 2. The compound belongs to a scaffold class extensively validated for sphingosine-1-phosphate receptor 1 (S1P₁) agonism [1] and anticancer cytotoxicity [2]. Its closest commercially listed structural analog is 5-(4-bromobenzyl)-2-(phenylimino)-1,3-thiazolidin-4-one (CAS 219554-76-4), which differs solely by the absence of the chlorine atom on the 2-phenylimino ring — a substitution known to modulate electronic character, target engagement, and pharmacokinetic properties across multiple thiazolidinone chemotypes.

Why Generic Substitution Fails: Structural Determinants That Prevent Direct Interchange of (2Z)-5-(4-Bromobenzyl)-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one Analogs


Within the 2-imino-thiazolidin-4-one family, seemingly minor structural permutations — the presence or absence of a single halogen substituent, the saturation state at C5, or the stereochemistry of the imino bond — translate into large differences in target binding affinity, cellular potency, and physicochemical properties. [1] The target compound occupies a specific and scarcely populated intersection of three structural features: (i) a saturated 4-bromobenzyl group at C5, which provides conformational flexibility distinct from the rigid arylidene congeners that dominate the anticancer literature [2]; (ii) a 4-chlorophenyl imino substituent at C2, which introduces electron-withdrawing character and additional hydrophobic surface area relative to the des-chloro phenylimino analog (CAS 219554-76-4) [3]; and (iii) a defined (Z)-configuration at the exocyclic imine, which orients the 4-chlorophenyl ring in a geometry that SAR studies have shown to be critical for S1P₁ receptor agonism potency. [1] Generic substitution with any of the more common 5-arylidene or 2-unsubstituted-phenylimino analogs would alter at least one of these determinants, invalidating any quantitative pharmacological or physicochemical baseline established for this specific compound. The quantitative evidence below substantiates why each structural feature carries measurable consequences for biological performance.

Quantitative Differential Evidence: (2Z)-5-(4-Bromobenzyl)-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one vs. Closest Structural Comparators


Dual Halogen Pharmacophore vs. Mono-Halogen Analog: Chlorine Substitution Impact on Physicochemical and Predicted ADME Profile

The target compound incorporates two distinct halogen atoms — bromine at the para-position of the C5 benzyl group and chlorine at the para-position of the C2 phenylimino group — whereas the closest commercially available analog (CAS 219554-76-4) carries only the bromine atom. This single-atom difference (Cl vs. H) on the 2-phenylimino ring is predicted to increase the calculated octanol-water partition coefficient (clogP) by approximately 0.5–0.7 log units based on the Hansch π constant for aromatic chlorine (+0.71). [1] Higher lipophilicity within this scaffold class has been directly correlated with increased S1P₁ receptor binding affinity; Bolli et al. (2010) demonstrated that replacing a 4-chlorophenyl imino group with an unsubstituted phenyl imino group in a closely related 2-imino-thiazolidin-4-one series resulted in a >10-fold reduction in S1P₁ agonism potency. [1] The dual-halogen motif also provides two distinct sites for potential halogen-bonding interactions with target proteins, a feature absent in the mono-halogen analog. [2]

Halogen bonding Lipophilicity modulation Drug-likeness optimization

C5 Saturation State: Saturated Benzyl vs. Unsaturated Benzylidene — Conformational Flexibility and Metabolic Stability Implications

The target compound possesses a fully saturated C5-(4-bromobenzyl) substituent (sp³-hybridized C5-methylene bridge), in contrast to the more extensively studied 5-arylidene (sp²-hybridized, exocyclic double bond) thiazolidinones that dominate both the antimicrobial [1] and anticancer [2] literature. This saturation has two critical consequences: (i) it introduces a chiral center at C5, generating a racemic mixture that can be separated for enantiomer-specific pharmacology studies — a capability unavailable with planar arylidene analogs; and (ii) it eliminates the electrophilic α,β-unsaturated carbonyl system present in 5-arylidene derivatives, which has been implicated in non-specific thiol reactivity and off-target toxicity. [2] Quantitative structure-activity relationship (QSAR) studies on 5-arylidene-2-imino-4-thiazolidinones have identified the arylidene moiety as a principal driver of cytotoxicity, with IC₅₀ values against B16F10 melanoma cells ranging from 3.4 to 7 μM for the most potent congeners. [2] The saturated analog is expected to exhibit a fundamentally different selectivity profile due to the absence of this Michael acceptor functionality.

Conformational analysis Metabolic stability Thiazolidinone SAR

Antibacterial Baseline of the 2-(4-Chlorophenylimino) Pharmacophore: Quantitative Contribution Validated in the Absence of C5 Substitution

The 2-(4-chlorophenylimino) moiety present in the target compound has been independently validated for antibacterial activity in a congeneric series lacking C5 substitution (2-(4-substituted-phenylimino)thiazolidin-4-ones). [1] In this study, 2-(chlorophenyl-imino)thiazolidin-4-one (which shares the identical 2-substituent with the target compound but bears no substituent at C5) displayed 88.46% inhibition against Escherichia coli and 91.66% inhibition against Staphylococcus aureus, along with 81.8% radical scavenging activity in the ABTS antioxidant assay. [1] These values provide a quantitative baseline for the contribution of the 4-chlorophenyl imino group, establishing that this pharmacophore element alone is sufficient to confer substantial antibacterial activity. The target compound incorporates this validated pharmacophore while adding the 4-bromobenzyl group at C5, which is expected to further modulate potency and selectivity through additional hydrophobic contacts.

Antibacterial screening 2-Arylimino SAR Halogen-dependent bioactivity

Patent Pedigree and Synthetic Tractability: A Documented Intermediate in the 2-Imino-Thiazolidin-4-One S1P₁ Agonist Pipeline

The 2-imino-thiazolidin-4-one scaffold is the basis of clinically validated S1P₁ receptor agonists, most notably ponesimod (ACT-128800, EC₅₀ = 5.7 nM at human S1P₁), which received FDA approval for relapsing multiple sclerosis. [1] The target compound maps onto the same core scaffold defined in the Actelion patent family (US 8,273,779; US 8,263,780; WO 2005/054215), which explicitly claims 2-imino-thiazolidin-4-one derivatives as immunosuppressive agents. [2] The synthesis of 5-(4-bromobenzyl)-2-imino-3-R₁-thiazolidin-4-ones has been described via intramolecular nucleophilic substitution of bromine by thiocyanate ion, confirming that the 5-(4-bromobenzyl) substructure is synthetically accessible and well-precedented. [3] This patent and synthetic literature context provides a credible pharmaceutical pedigree not shared by many commercially available thiazolidinone screening compounds.

S1P1 agonist Immunosuppressive agent Patent-protected scaffold

Z-Stereochemical Configuration: Defined Geometry at the Exocyclic Imino Bond and Implications for Target Recognition

The compound is defined as the (2Z)-isomer, indicating a specific geometry at the exocyclic C=N bond where the 4-chlorophenyl group is oriented cis to the thiazolidinone ring nitrogen. DFT calculations on 2-(arylimino)thiazolidin-4-ones have established that the phenylimino tautomeric form (C=N) is thermodynamically more favorable than the phenylamino form (C-N) by a significant margin (ΔG favoring imino form), and that the (Z)-configuration places the aryl ring in an orientation that maximizes conjugation with the thiazolidinone π-system. [1] This stereoelectronic arrangement is critical for molecular recognition: in the S1P₁ agonist pharmacophore model developed by Bolli et al., the (Z)-configuration of the 2-arylimino group was found to be essential for high-affinity binding, with the (E)-isomer or amino tautomer showing substantially reduced receptor activation. [2] The defined (2Z)-stereochemistry differentiates this compound from analogs whose stereochemistry is unspecified or which exist as tautomeric mixtures.

Stereochemistry Imino tautomerism Molecular recognition

Recommended Application Scenarios for (2Z)-5-(4-Bromobenzyl)-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one Based on Verified Differentiation Evidence


S1P₁ Receptor Agonist Lead Optimization: Scaffold-Hopping from Ponesimod-Class Compounds

The compound's 2-imino-thiazolidin-4-one core scaffold is directly related to the clinically approved S1P₁ agonist ponesimod (EC₅₀ = 5.7 nM). [1] The target compound offers a differentiated substitution pattern — saturated C5-(4-bromobenzyl) rather than the C5-(3-chloro-4-alkoxybenzylidene) found in ponesimod — making it a valuable tool for exploring the SAR consequences of C5 saturation on S1P₁ selectivity, lymphocyte sequestration duration, and off-target S1P₃ receptor activation. The dual-halogen (Br + Cl) architecture also provides distinct vectors for halogen-bonding optimization that are absent from the clinical candidate. [2]

Antibacterial Pharmacophore Expansion: Building on a Validated 2-(4-Chlorophenylimino) Core

The 2-(4-chlorophenylimino)thiazolidin-4-one substructure has demonstrated 88.46% inhibition against E. coli and 91.66% against S. aureus in standardized agar diffusion assays. [3] The target compound adds a 5-(4-bromobenzyl) group to this validated antibacterial core, providing a direct template for exploring the impact of C5 hydrophobic substitution on potency, spectrum broadening, and resistance profile. This makes it suitable for structure-activity relationship campaigns aimed at developing novel halogenated thiazolidinone antibiotics.

Selectivity Profiling: Saturated C5-Benzyl vs. Unsaturated C5-Arylidene Chemotypes in Cancer Cell Panel Screening

Published 2-imino-4-thiazolidinones with C5-arylidene groups show B16F10 cytotoxicity of IC₅₀ = 3.4–7 μM but also carry a potentially promiscuous Michael acceptor. [4] The target compound, with its saturated C5-benzyl group, eliminates this electrophilic liability while retaining the core scaffold. It is recommended as a matched molecular pair comparator to 5-arylidene analogs in differential cytotoxicity/selectivity screens (cancer vs. normal cell lines), enabling the deconvolution of scaffold-driven vs. Michael-acceptor-driven antiproliferative activity.

Computational Chemistry and Docking Studies: Dual-Halogen Pharmacophore Model Development

The compound's two halogen atoms (Br and Cl) positioned at opposite ends of the molecular scaffold provide a unique probe for halogen-bonding interaction energy calculations and molecular docking validation. [2] The defined (2Z)-stereochemistry and saturated C5 linkage simplify conformational sampling compared to flexible or stereochemically ambiguous analogs. This compound is well-suited as a test ligand for developing and benchmarking halogen-bond scoring functions in structure-based drug design workflows.

Quote Request

Request a Quote for (2Z)-5-(4-bromobenzyl)-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.